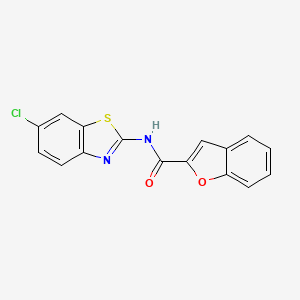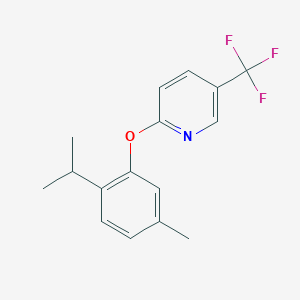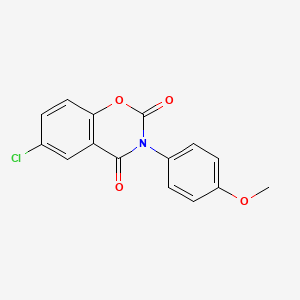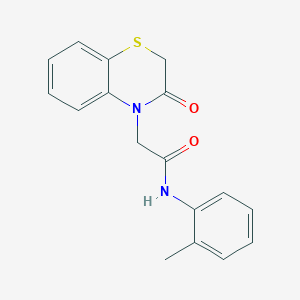![molecular formula C15H12N2O5 B5741424 2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5741424.png)
2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime], commonly known as DMNQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMNQ belongs to the class of quinones and has been shown to exhibit potent redox properties.
作用機序
DMNQ exerts its biological effects by generating ROS through redox cycling. DMNQ undergoes one-electron reduction to form a semiquinone radical, which can then react with molecular oxygen to form superoxide anion. Superoxide anion can further react with other molecules to form other ROS such as hydrogen peroxide and hydroxyl radical. The generation of ROS by DMNQ can lead to oxidative damage to cellular components such as lipids, proteins, and DNA.
Biochemical and Physiological Effects:
DMNQ-induced oxidative stress has been shown to have various biochemical and physiological effects. DMNQ has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. DMNQ-induced oxidative stress has also been shown to activate the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation. Additionally, DMNQ has been shown to induce autophagy in cells, which is a cellular process involved in the degradation of damaged cellular components.
実験室実験の利点と制限
DMNQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. DMNQ is also a potent redox-active compound that can generate ROS in cells at low concentrations. However, DMNQ has some limitations for lab experiments. DMNQ-induced oxidative stress can lead to non-specific effects on cellular components, which can complicate the interpretation of experimental results. Additionally, DMNQ-induced oxidative stress can be cytotoxic, which can limit its use in certain cell types.
将来の方向性
DMNQ has several potential future directions for scientific research. DMNQ can be used to investigate the role of oxidative stress in the pathogenesis of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. DMNQ can also be used to study the mechanisms of action of antioxidants and other redox-active compounds. Additionally, DMNQ can be used to develop new therapeutic strategies for the treatment of diseases associated with oxidative stress.
Conclusion:
In conclusion, DMNQ is a synthetic compound that has been widely used in scientific research due to its unique properties. DMNQ has been shown to generate ROS and induce oxidative stress in cells, which has led to its use in the study of various biological processes and diseases. DMNQ has several advantages for lab experiments, but also has limitations that need to be considered. DMNQ has several potential future directions for scientific research, which can lead to the development of new therapeutic strategies for the treatment of diseases associated with oxidative stress.
合成法
DMNQ can be synthesized through a two-step process. The first step involves the synthesis of 2,6-dimethylbenzoquinone, which is achieved by the oxidation of 2,6-dimethylphenol using a suitable oxidizing agent such as potassium permanganate. The second step involves the reaction of 2,6-dimethylbenzoquinone with 4-nitrobenzohydroxylamine in the presence of a suitable base such as sodium hydroxide to form DMNQ.
科学的研究の応用
DMNQ has been extensively used in scientific research as a redox-active compound. It has been shown to generate reactive oxygen species (ROS) and induce oxidative stress in cells. DMNQ has been used to study the role of ROS in various biological processes such as apoptosis, inflammation, and aging. Additionally, DMNQ has been used to investigate the role of oxidative stress in the pathogenesis of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
IUPAC Name |
[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-9-7-13(18)8-10(2)14(9)16-22-15(19)11-3-5-12(6-4-11)17(20)21/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATHWCYXHFFDHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)


![1-(2-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5741368.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5741387.png)
![1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5741394.png)
![N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5741411.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5741418.png)



![2-butyl-3-{[4-(dimethylamino)benzylidene]amino}-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5741448.png)